molecular formula C15H18N4OS B6761904 1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one

1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one

Cat. No.: B6761904
M. Wt: 302.4 g/mol
InChI Key: JJOPBDIDVBMGMS-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one is a complex organic compound featuring a cyclopropyl group, a thiophene ring, a pyrazole ring, and a piperazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazinone Formation: The piperazinone core is typically formed through the cyclization of a suitable diamine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazinone core can undergo nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted piperazinones.

Scientific Research Applications

Chemistry

In chemistry, 1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the pyrazole and thiophene rings, which are known for their biological activity, supports this interest.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The thiophene ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine: Similar structure but lacks the carbonyl group in the piperazinone ring.

    1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperidin-2-one: Similar structure but with a piperidinone ring instead of a piperazinone ring.

Uniqueness

1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially affecting its reactivity and binding properties.

This compound’s unique combination of rings and functional groups makes it a versatile molecule for various applications in scientific research and industry.

Properties

IUPAC Name

1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-14-10-18(5-6-19(14)12-3-4-12)9-11-8-16-17-15(11)13-2-1-7-21-13/h1-2,7-8,12H,3-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOPBDIDVBMGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2=O)CC3=C(NN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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